molecular formula C7H10N2O2 B2680203 3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one CAS No. 1341983-10-5

3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2680203
CAS No.: 1341983-10-5
M. Wt: 154.169
InChI Key: HSLODCRGRKUNTL-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones

Scientific Research Applications

3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies or data, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety data would include information on toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has bioactive properties, it could be studied as a potential drug. If it has unique physical or chemical properties, it could be studied for potential industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of 3-hydroxypropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-oxopropyl)-3,4-dihydropyrimidin-4-one.

    Reduction: Formation of 3-(3-hydroxypropyl)-dihydropyrimidine.

    Substitution: Formation of various substituted dihydropyrimidinones depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxypropyl)-2,4-dihydropyrimidin-4-one
  • 3-(3-Hydroxypropyl)-5,6-dihydropyrimidin-4-one
  • 3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-2-one

Uniqueness

3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of a hydroxyl group on the propyl chain. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(3-hydroxypropyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-5-1-4-9-6-8-3-2-7(9)11/h2-3,6,10H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLODCRGRKUNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN(C1=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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